molecular formula C21H26N2O B1359508 2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-71-6

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1359508
M. Wt: 322.4 g/mol
InChI Key: GQFTWGZBOQICMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number 898788-72-2 and a linear formula of C21H26N2O . It has a molecular weight of 322.45 .


Molecular Structure Analysis

The IUPAC name for this compound is (2,4-dimethylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The InChI code is 1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 .

Scientific Research Applications

  • Photochemical Cycloaddition : Benzophenone, including derivatives like 2,4-dimethyl-benzophenone, has been studied for its role in photochemical cycloaddition reactions. This application is significant in the field of organic chemistry for synthesizing complex cyclic structures (Nitta, Kuroki, & Sugiyama, 1980).

  • Environmental Applications : Research has explored the use of tertiary amine-functionalized adsorption resins, which could be synthesized using materials including dimethyl-benzophenone derivatives, for the removal of environmental pollutants like benzophenone-4 from water. This highlights its potential in environmental remediation (Zhou et al., 2018).

  • Intracomplex Electron Transfer Studies : Investigations into the intracomplex electron transfer upon direct excitation of a ground-state complex involving benzophenone suggest a role for these compounds in understanding the dynamics of electron transfer processes (Nakayama, Takahashi, Ibuki, & Hamanoue, 1993).

  • Photoinitiators in Polymerization : Benzophenone derivatives have been examined for their role as photoinitiators in polymerization processes. This application is crucial in materials science for developing new polymeric materials (Hageman, 1997).

  • Synthesis of Novel Compounds : The synthesis of new compounds like dimethyl-benzo[1,3,6]oxadiazepine and 1,3,5-triazepine derivatives from 2,4-dimethyl-benzophenone demonstrates its utility in creating new pharmacologically active molecules (Abu‐Hashem & Aly, 2017).

  • Magnetic Material Research : Studies involving the use of benzophenone derivatives in creating laminar inorganic-organic hybrid materials have implications for developing new magnetic materials (Hu et al., 2009).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-4-9-20(17(2)14-16)21(24)19-7-5-18(6-8-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFTWGZBOQICMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642975
Record name (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-71-6
Record name (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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